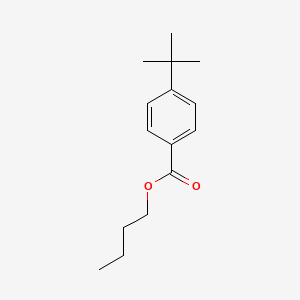

Butyl 4-(1,1-dimethylethyl)benzoate

Description

BenchChem offers high-quality Butyl 4-(1,1-dimethylethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 4-(1,1-dimethylethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94134-32-4 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

butyl 4-tert-butylbenzoate |

InChI |

InChI=1S/C15H22O2/c1-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3 |

InChI Key |

BMSNGGLCKZGIEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Solvation Thermodynamics and Solubility Profile of Butyl 4-(1,1-dimethylethyl)benzoate in Organic Solvents

Executive Summary

Butyl 4-(1,1-dimethylethyl)benzoate, universally known in the chemical literature as butyl 4-tert-butylbenzoate , is a highly lipophilic ester. It is heavily utilized in advanced organic synthesis, fragrance formulation, and as a critical intermediate in the production of complex UV filters. This technical guide provides a comprehensive analysis of its solubility profile across various organic solvents, grounded in thermodynamic principles, structural descriptors, and validated experimental protocols.

Structural and Physicochemical Descriptors

The solubility behavior of butyl 4-tert-butylbenzoate is fundamentally dictated by its molecular architecture. The presence of a bulky tert-butyl group at the para position of the benzene ring, combined with a flexible butyl ester chain, imparts significant hydrophobicity and steric bulk, distinguishing it from simpler benzoate analogs[1].

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | Butyl 4-tert-butylbenzoate |

| CAS Numbers | 94134-32-4 / 92279-83-9 |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.34 g/mol |

| Density | 0.962 g/cm³[2] |

| Boiling Point | 312.4 °C at 760 mmHg[2] |

| Predicted LogP | 5.48[2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų[2] |

Mechanistic Solubility Profile in Organic Solvents

The dissolution of a neat liquid solute into a solvent is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For butyl 4-tert-butylbenzoate, the enthalpic (ΔH) component is heavily influenced by its ability to engage in London dispersion forces and weak dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): Miscible / Highly Soluble. The extensive aliphatic and aromatic surface area of the molecule facilitates strong induced-dipole (London dispersion) interactions with non-polar solvents. The energy required for cavity formation in these solvents is easily offset by the favorable solute-solvent interactions, resulting in a spontaneous negative ΔG.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): Highly Soluble. The ester carbonyl group acts as a hydrogen-bond acceptor and provides a localized dipole. This allows the molecule to engage in dipole-dipole interactions with polar aprotic solvents. Dichloromethane, in particular, exhibits exceptional solvating power for this compound due to its high polarizability.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble. While the large hydrophobic bulk restricts infinite miscibility compared to non-polar solvents, the ester oxygen can accept hydrogen bonds from the hydroxyl groups of short-chain alcohols, facilitating moderate to high solubility.

-

Aqueous Systems (Water, Buffers): Practically Insoluble. The high predicted LogP (5.48) and low TPSA (26.3 Ų) dictate an overwhelming hydrophobic effect[2]. The entropic penalty (-TΔS) of forming a highly ordered hydration shell (clathrate-like structure) around the bulky tert-butyl and butyl groups far exceeds any enthalpic gain from hydrogen bonding at the ester moiety.

Thermodynamic pathway of Butyl 4-tert-butylbenzoate solvation in organic media.

Experimental Protocol: Equilibrium Solubility Determination

To accurately quantify the solubility of butyl 4-tert-butylbenzoate in various organic solvents, a self-validating isothermal shake-flask methodology coupled with HPLC-UV is recommended. This protocol is designed to eliminate supersaturation artifacts and ensure true thermodynamic equilibrium.

Shake-flask methodology workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of butyl 4-tert-butylbenzoate (e.g., 2.0 mL, given its liquid state) to 10.0 mL of the target organic solvent in a hermetically sealed 20 mL borosilicate glass vial.

-

Isothermal Equilibration: Place the vial in an isothermal shaking water bath or incubator set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

-

Causality: A 48-hour equilibration period ensures that the system reaches true thermodynamic equilibrium, mitigating the risk of measuring transient supersaturation states common in highly lipophilic liquids.

-

-

Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet any undissolved micro-emulsions. Syringe-filter the supernatant through a 0.45 µm PTFE (Polytetrafluoroethylene) membrane.

-

Causality: PTFE is chosen for its broad chemical resistance to aggressive organic solvents (like dichloromethane and toluene), ensuring no polymer extractables contaminate the sample and skew UV absorbance.

-

-

Dilution: Quantitatively dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile) to ensure the analyte concentration falls within the linear dynamic range of the UV detector.

-

HPLC-UV Quantification:

-

Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic 80:20 Acetonitrile:Water (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 230 nm (corresponding to the primary benzoyl chromophore).

-

-

System Validation: Ensure the calibration curve yields an R² > 0.999. Triplicate independent preparations must demonstrate a Relative Standard Deviation (RSD) of < 5% to confirm protocol reliability.

Applications in Formulation and Synthesis

In the pharmaceutical and cosmetic industries, the solubility profile of butyl 4-tert-butylbenzoate makes it a highly valuable lipophilic intermediate. It is structurally related to compounds used in the synthesis of broad-spectrum UVA absorbers, such as Avobenzone (where p-tert-butylbenzoyl derivatives are key precursors)[3]. Furthermore, its high LogP and complete miscibility with lipid phases make it an excellent candidate for incorporation into Self-Microemulsifying Drug Delivery Systems (SMEDDS) or as a specialized plasticizer in transdermal patch polymer matrices.

References

Sources

An In-depth Technical Guide to the Thermal Stability of Butyl 4-(1,1-dimethylethyl)benzoate

This guide provides a comprehensive overview of the thermal stability of Butyl 4-(1,1-dimethylethyl)benzoate, a compound of interest in various research and development sectors. Recognizing that direct, publicly available thermogravimetric data for this specific ester is limited, this document focuses on the robust scientific methodology for determining its thermal degradation temperature. We will delve into the causality behind experimental choices, provide a detailed protocol for Thermogravimetric Analysis (TGA), and propose a likely thermal degradation pathway based on established chemical principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of such molecules.

Introduction: The Critical Role of Thermal Stability

The thermal stability of a chemical compound is a critical parameter that dictates its suitability for various applications, particularly in the pharmaceutical and polymer industries. For a substance like Butyl 4-(1,1-dimethylethyl)benzoate, understanding its decomposition temperature is paramount for safe handling, storage, and processing. Thermal degradation can lead to the formation of impurities, loss of efficacy in active pharmaceutical ingredients, or catastrophic failure in materials. Therefore, a thorough characterization of its thermal properties is not merely a matter of academic interest but a fundamental aspect of quality control and safety assurance.

Determination of Thermal Degradation Temperature: A Methodological Approach

In the absence of specific literature data for Butyl 4-(1,1-dimethylethyl)benzoate, we present a generalized yet detailed methodology for its thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are the cornerstones of thermal analysis, providing quantitative information about mass changes and heat flow as a function of temperature.[1][2]

Core Instrumentation and Principles

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2] A significant mass loss is indicative of decomposition or evaporation.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these processes.[1]

Illustrative Thermal Analysis Data of Related Benzoate Esters

To provide context, the following table summarizes thermal stability data for compounds structurally related to Butyl 4-(1,1-dimethylethyl)benzoate. This data, gleaned from various sources, illustrates the expected temperature ranges for the thermal decomposition of benzoate esters.

| Compound | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Technique | Comments |

| tert-Butyl peroxybenzoate (TBPB) | ~100-120 | Not specified | DSC/ARC | Peroxy bond is thermally labile, leading to a lower decomposition temperature.[3][4] |

| Poly(3-t-butyl-4-oxybenzoate) | > 300 | Not specified | TGA | Polymer backbone provides higher thermal stability.[5] |

| Barium 4-(1,1-dimethylethyl)benzoate | Not specified (Melting Point: 164.5-165.5 °C) | Not specified | Not specified | The ionic nature of the salt influences its thermal behavior.[6] |

| Butyl Rubber | ~220 | Not specified | Oxygen Uptake | Illustrates the thermal stability of the butyl group in a polymer matrix.[7] |

Note: The data presented is for illustrative purposes to demonstrate the range of thermal stabilities in related structures. The actual thermal degradation temperature of Butyl 4-(1,1-dimethylethyl)benzoate must be determined experimentally.

Experimental Protocol: Thermogravimetric Analysis of Butyl 4-(1,1-dimethylethyl)benzoate

The following protocol provides a step-by-step guide for determining the thermal degradation temperature of Butyl 4-(1,1-dimethylethyl)benzoate using TGA. The rationale behind each step is explained to ensure a self-validating experimental design.

Materials and Equipment

-

Sample: Butyl 4-(1,1-dimethylethyl)benzoate, high purity

-

TGA Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

-

Sample Pans: Platinum or alumina pans

-

Purge Gas: High-purity nitrogen (or other inert gas) and air

Experimental Workflow Diagram

Caption: A streamlined workflow for determining the thermal degradation temperature using TGA.

Step-by-Step Methodology

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines. This is a critical step for data accuracy and trustworthiness.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Butyl 4-(1,1-dimethylethyl)benzoate into a clean, tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Place the pan in the TGA autosampler or manually load it into the furnace.

-

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal stability of the compound without oxidative effects. A subsequent run in air can be performed to assess oxidative stability.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its boiling point (e.g., 30-40 °C) for a few minutes to ensure thermal stability before the ramp.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C). The heating rate can influence the observed decomposition temperature; consistency is key for comparative studies.[8]

-

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

-

Proposed Thermal Degradation Pathway

The thermal decomposition of esters can proceed through several mechanisms, with the most common for alkyl esters being a concerted, non-radical elimination reaction involving a six-membered ring transition state, known as a cis-elimination or pyrolysis of esters. For Butyl 4-(1,1-dimethylethyl)benzoate, the most likely initial degradation step is the elimination of isobutylene from the butyl ester group, yielding 4-(1,1-dimethylethyl)benzoic acid.

Proposed Mechanism Diagram

Caption: Proposed thermal degradation pathway for Butyl 4-(1,1-dimethylethyl)benzoate.

Mechanistic Explanation

-

Initial Ester Pyrolysis: Upon heating, the ester undergoes a unimolecular elimination reaction. The carbonyl oxygen abstracts a hydrogen atom from the β-carbon of the butyl group through a cyclic six-membered transition state. This results in the cleavage of the C-O bond of the ester and a C-H bond of the alkyl group, forming a carboxylic acid and an alkene. In this case, 4-(1,1-dimethylethyl)benzoic acid and isobutylene are the expected products.

-

Subsequent Decarboxylation: At higher temperatures, the resulting 4-(1,1-dimethylethyl)benzoic acid can undergo decarboxylation, losing a molecule of carbon dioxide to form tert-butylbenzene. The thermal stability of the carboxylic acid will determine the temperature at which this second decomposition step occurs.

This proposed pathway is consistent with the known mechanisms of thermal decomposition for similar organic esters and carboxylic acids.

Conclusion

References

-

An overlay of the TGA and DSC for 1 - ResearchGate. Available at: [Link]

-

Alkyl Benzoates CIR EXPERT PANEL MEETING DECEMBER 13-14, 2010. Available at: [Link]

-

Thermotropic polyesters: synthesis and properties of t-butyl-substituted poly(4-oxybenzoate)s - Polymer. Available at: [Link]

-

Characterizing Solid Compounds by DSC and TGA. Available at: [Link]

-

(a) Thermogravimetric analysis (TGA) of the THB-4-M. (b) The XRD... - ResearchGate. Available at: [Link]

-

Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC - NIH. Available at: [Link]

-

(PDF) Thermal degradation of butyl rubber - ResearchGate. Available at: [Link]

-

Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics. Available at: [Link]

-

Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction - MDPI. Available at: [Link]

-

Data Sheet according to article 32 EU-Regulation 1907/2006 C12-C15 ALKYL BENZOATE - INTERCHIMIE. Available at: [Link]

-

Thermal stability evaluation of tert-butyl peroxybenzoate mixed with impurities | Request PDF - ResearchGate. Available at: [Link]

-

C12-15 ALKYL BENZOATE - Ataman Kimya. Available at: [Link]

-

Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. Available at: [Link]

-

Analiza termiczna polimerycznych cieczy jonowych (z wykorzystaniem technik TGA i DSC) - Biblioteka Nauki. Available at: [Link]

-

Safety Assessment of Alkyl Benzoates as Used in Cosmetics | Request PDF - ResearchGate. Available at: [Link]

-

TOX-15: t-Butyl Perbenzoate (CASRN 614-45-9). Available at: [Link]

-

DTA, TG and DTG plot of [(butyl) 4 N] 2 [MoS 4 ] decomposition. Temper - ResearchGate. Available at: [Link]

-

Kinetic studies on thermal degradation of natural rubber/butyl rubber - Neliti. Available at: [Link]

-

Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Available at: [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. Available at: [Link]

-

methyl 4-tert-butyl benzoate, 26537-19-9 - The Good Scents Company. Available at: [Link]

Sources

mechanism of action of Butyl 4-(1,1-dimethylethyl)benzoate in polymer matrices

An In-Depth Technical Guide to the Mechanism of Action of Butyl 4-(1,1-dimethylethyl)benzoate in Polymer Matrices

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Butyl 4-(1,1-dimethylethyl)benzoate, also known as Butyl 4-tert-butylbenzoate, within polymer matrices. Drawing upon established principles of polymer science and extrapolating from the well-documented functions of its parent compound, 4-tert-butylbenzoic acid (PTBBA), this guide elucidates the primary role of Butyl 4-tert-butylbenzoate as a nucleating agent. We will delve into the molecular interactions that drive this mechanism, its impact on polymer morphology and performance, and provide detailed protocols for its characterization within a polymer matrix. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the effects of this additive in their polymer formulations.

Introduction: The Role of Additives in Polymer Performance

Polymers in their pure form often do not possess the optimal properties required for specialized applications, including those in drug delivery. The strategic incorporation of additives is a cornerstone of polymer engineering, enabling the precise tailoring of mechanical, thermal, and optical properties.[1] Functionalizing agents, a broad class of additives, are introduced to either enhance existing characteristics or impart new functionalities to the base polymer.[2]

Butyl 4-tert-butylbenzoate belongs to a family of aromatic carboxylic acid derivatives that have found utility in the polymer industry. While direct literature on the butyl ester is sparse, the function of its parent acid, 4-tert-butylbenzoic acid (PTBBA), is well-established as a nucleating agent for semi-crystalline polymers like polypropylene and as a stabilizer in other resin systems.[1][3][4][5][6] This guide will, therefore, focus on the most probable mechanism of action for Butyl 4-tert-butylbenzoate: as a nucleating agent that influences polymer crystallization, thereby modifying the material's final properties.

Core Mechanism of Action: Butyl 4-tert-butylbenzoate as a Nucleating Agent

The primary mechanism of action for Butyl 4-tert-butylbenzoate in semi-crystalline polymer matrices is its function as a nucleating agent. This action is critical during the solidification of the polymer from its molten state.

The Crystallization Process in Semi-Crystalline Polymers

Semi-crystalline polymers, upon cooling from a melt, undergo a process of crystallization where polymer chains organize into ordered structures called lamellae, which in turn form larger spherulites. This process consists of two main stages:

-

Nucleation: The initial formation of small, stable, ordered regions (nuclei) from the disordered polymer melt. This can occur spontaneously (homogeneous nucleation) or be induced by a foreign surface (heterogeneous nucleation).

-

Crystal Growth: The subsequent growth of polymer chains onto these nuclei to form larger crystalline structures.

The number, size, and distribution of these crystalline spherulites have a profound impact on the mechanical and optical properties of the final polymer product.[3]

Heterogeneous Nucleation Induced by Butyl 4-tert-butylbenzoate

Butyl 4-tert-butylbenzoate acts as a heterogeneous nucleating agent. When dispersed within the polymer matrix, its molecules provide surfaces that facilitate the organization of polymer chains, lowering the energy barrier for the formation of crystal nuclei.[7]

The key structural features of Butyl 4-tert-butylbenzoate that contribute to its efficacy as a nucleating agent are:

-

The Rigid Benzoate Core: The aromatic ring provides a rigid, planar structure that can serve as a template for the alignment of polymer chains.

-

The Bulky Tert-Butyl Group: This sterically hindering group influences the packing of the additive itself and its interaction with the polymer chains, creating defined interfacial regions.

-

The Butyl Ester Group: This alkyl chain enhances the compatibility and dispersion of the additive within the non-polar polymer melt, ensuring a uniform distribution of nucleation sites.

By introducing a high density of these nucleation sites throughout the polymer melt, Butyl 4-tert-butylbenzoate induces rapid crystallization, leading to the formation of a larger number of smaller, more uniform spherulites.[3]

Caption: Workflow of heterogeneous nucleation induced by Butyl 4-tert-butylbenzoate.

Impact on Polymer Properties

The modification of the crystalline morphology by Butyl 4-tert-butylbenzoate leads to significant changes in the macroscopic properties of the polymer:

| Property | Effect of Butyl 4-tert-butylbenzoate | Rationale |

| Stiffness & Modulus | Increase | A higher degree of crystallinity and more uniform crystal structure result in a more rigid material.[3] |

| Heat Distortion Temp. | Increase | Smaller, more perfect crystals have higher melting points, enhancing thermal stability.[3][7] |

| Clarity/Transparency | Increase | Spherulites smaller than the wavelength of visible light reduce light scattering. |

| Molding Cycle Time | Decrease | The increased crystallization temperature allows the polymer to solidify faster, reducing cooling time.[3] |

Experimental Protocols for Characterization

Validating the presence, concentration, and effect of Butyl 4-tert-butylbenzoate in a polymer matrix is crucial for both quality control and research. The following protocols outline key methodologies.

Extraction and Quantification of the Additive

The first step in characterizing the additive is its separation from the polymer matrix.

Protocol 3.1.1: Solvent Extraction

-

Sample Preparation: Reduce the polymer sample to a small particle size (e.g., by cryo-milling) to maximize surface area.

-

Solvent Selection: Choose a solvent that is a good solvent for Butyl 4-tert-butylbenzoate but a poor solvent for the polymer. A mixture like toluene/methanol (1:1) is often effective for polyolefins.[1]

-

Extraction:

-

Place a known mass of the polymer sample into a Soxhlet extraction apparatus.

-

Add the selected solvent and perform the extraction for a minimum of 24 hours.

-

-

Concentration: After extraction, concentrate the solvent containing the additive using a rotary evaporator.[1]

-

Quantification: Analyze the concentrated extract using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) for accurate quantification against a calibration curve of known Butyl 4-tert-butylbenzoate standards.[8]

Caption: Workflow for extraction and quantification of the additive.

Analysis of Thermal Properties

Differential Scanning Calorimetry (DSC) is a powerful technique to observe the effect of a nucleating agent on the thermal transitions of a polymer.[9]

Protocol 3.2.1: DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer sample (with and without the additive) into an aluminum DSC pan and seal it.

-

First Heating Scan:

-

Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 220°C for polypropylene) at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.

-

-

Controlled Cooling Scan:

-

Cool the sample from the melt at a controlled rate (e.g., 10°C/min) back to ambient temperature. This scan reveals the crystallization temperature (Tc).

-

-

Second Heating Scan:

-

Reheat the sample at the same controlled rate (10°C/min) to observe the glass transition temperature (Tg) and melting temperature (Tm).

-

-

Data Analysis:

-

Compare the DSC thermograms of the polymer with and without Butyl 4-tert-butylbenzoate.

-

An effective nucleating agent will cause a significant increase in the crystallization temperature (Tc) observed during the cooling scan.

-

Changes in the melting temperature (Tm) and the degree of crystallinity (calculated from the enthalpy of melting) can also be determined.[9]

-

| Sample | Crystallization Temp (Tc) | Melting Temp (Tm) |

| Polymer (Control) | ~110°C | ~165°C |

| Polymer + Additive | >120°C | ~165°C |

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The quantification of the extracted additive via HPLC-MS confirms its presence and concentration. The observable shift in the crystallization temperature via DSC provides direct evidence of its nucleating activity. A direct correlation between the concentration of the additive and the magnitude of the Tc shift would provide strong validation of the proposed mechanism of action.

Conclusion

Butyl 4-(1,1-dimethylethyl)benzoate primarily functions as a heterogeneous nucleating agent in semi-crystalline polymer matrices. Its molecular structure, featuring a rigid aromatic core and a bulky tert-butyl group, provides effective sites for the initiation of crystal growth during polymer solidification. This mechanism leads to a finer, more uniform spherulitic morphology, resulting in enhanced mechanical properties, improved thermal stability, and reduced processing cycle times. The experimental protocols provided herein offer a robust framework for the characterization and validation of its effects in polymer formulations, empowering researchers and developers to optimize their materials for advanced applications.

References

- Richardson, M. J. (2003). Thermal analysis. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc.

- Optimizing Polypropylene: The Role of PTBBA as a Nucle

- The Relationship between Microstructure and Mechanical Properties of PBST Two-Component Crystalline Random Copolymers with Different BT Contents. (2023). MDPI.

- Analysis of Additives in a Polymer. (n.d.). Agilent.

- Tailoring Mechanical Properties of Polymers Through Localisation of Polymeric Phases. (2013). HORIBA Scientific.

- What are the applications and synthesis methods of 4-tert-Butylbenzoic acid?. (2023). Guidechem.

- Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. (2022).

- nucle

- Light Stabilizers and UV Absorbers. (n.d.). Tintoll.

- Park, K. (2013). Chapter 4. Mechanical Properties of Polymer Solids and Liquids. In The Elements of Polymer Science & Engineering. Elsevier Inc.

- Tanrattanakul, V., & Bunkaew, P. (2014). Effect of different plasticizers on the properties of bio-based thermoplastic elastomer containing poly(lactic acid) and natural. Express Polymer Letters, 8(6), 387-397.

- A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs)

- P-tert-butyl Benzoic Acid Manufacturer and Supplier. (n.d.). Uniproma.

- Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. (2023).

- tert-Butyl peroxybenzo

- Application Notes and Protocols: 4-tert-Butyltoluene Derivatives in Polymer Chemistry. (2025). Benchchem.

- Polymer stabilizer. (n.d.). In Wikipedia.

- Thermal Analysis of Polymers Selected Applic

- Thermal analysis techniques for characterization of polymer m

- Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products.

- THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications. (2009).

- Application Notes and Protocols: Anionic Polymerization Initiated by tert-Butyl-P4. (2025). Benchchem.

- What Is The Role Of 4-tert-butylbenzoic Acid?. (2023).

- Polypropylene reinforcement nucleating agent composition. (n.d.).

- A new long-chain UV absorber derived from 4-tert-butyl-4'-methoxydibenzoylmethane: absorbance stability under solar irradi

- Thermal stability evaluation of tert-butyl peroxybenzoate mixed with impurities. (n.d.).

- Leaching mechanism of additives (BUVs) with polymers. (n.d.).

- Plasticizers: Types, Uses, Classification, Selection & Regul

- A new long-chain UV absorber derived from 4-tert-butyl-4′- methoxydibenzoylmethane: Absorbance stability under solar irradiation. (2025).

- "Plasticizers". In: Encyclopedia of Polymer Science and Technology. (n.d.).

- Application Notes and Protocols: The Role of 4-tert-butylstyrene in Developing Advanced Materials for Drug Delivery. (2025). Benchchem.

- Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (2017). MDPI.

- Para-tertiary butyl benzoic acid (PTBBA). (n.d.). PENPET Petrochemical Trading.

- A Comparative Guide to the Spectroscopic Characterization of tert-Butyl-P4 and Other Phosphazene Bases. (n.d.). Benchchem.

- Observing phthalate leaching from plasticized polymer films

Sources

- 1. P-tert-butyl Benzoic Acid Manufacturer and Supplier | Uniproma [uniproma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of PTBBA In the Chemical Industry: A Comprehensive Overview [vinatiorganics.com]

- 5. What Is The Role Of 4-tert-butylbenzoic Acid? - Vinati Organics [vinatiorganics.com]

- 6. PTBBA – High-Quality Para-tert-Butylbenzoic Acid | PENPET [penpet.com]

- 7. longchangchemical.com [longchangchemical.com]

- 8. US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents [patents.google.com]

- 9. blog.kohan.com.tw [blog.kohan.com.tw]

An In-depth Technical Guide on the Pharmacokinetics and In Vitro Toxicity of Butyl 4-(1,1-dimethylethyl)benzoate

Introduction: Navigating Data Gaps for Butyl 4-(1,1-dimethylethyl)benzoate

Butyl 4-(1,1-dimethylethyl)benzoate, the butyl ester of 4-tert-butylbenzoic acid (PTBBA), is a compound with potential applications in various industries, including as a modifier for alkyd resins and a polymerization regulator.[1][2] Despite its industrial relevance, a significant gap exists in the publicly available literature regarding its specific pharmacokinetic and in vitro toxicological profile. This guide, therefore, adopts a scientifically rigorous "read-across" approach to forecast the biological behavior of Butyl 4-(1,1-dimethylethyl)benzoate. This methodology leverages the extensive data available for its parent compound, 4-tert-butylbenzoic acid (CAS 98-73-7), to provide a robust, data-driven assessment.[3][4] The foundational hypothesis of this guide is that the toxicological profile of the butyl ester will be largely dictated by its in vivo hydrolysis to 4-tert-butylbenzoic acid and butanol.

Predicted Pharmacokinetics: A Profile Dominated by Hydrolysis

Absorption, Distribution, Metabolism, and Excretion (ADME): A Read-Across Perspective

-

Absorption: Based on the physicochemical properties of its parent compound, PTBBA (molecular weight <200 g/mol and a log Kow of 3.4), extensive absorption and distribution of Butyl 4-(1,1-dimethylethyl)benzoate following oral or dermal exposure can be assumed.[3]

-

Metabolism: The primary metabolic pathway for Butyl 4-(1,1-dimethylethyl)benzoate is expected to be rapid hydrolysis by various esterases present in the blood, liver, and other tissues. This enzymatic cleavage will yield 4-tert-butylbenzoic acid (PTBBA) and n-butanol. The tert-butyl group itself can also be a site of metabolism, typically through oxidation by cytochrome P450 enzymes to form hydroxylated metabolites, which can be further oxidized to a carboxylic acid.[5]

-

Distribution and Excretion: Following hydrolysis, the distribution and excretion will be governed by the individual properties of PTBBA and n-butanol. PTBBA is known to be distributed to various organs, with the liver and kidneys being significant sites of accumulation and potential toxicity.[3][6] The excretion of PTBBA and its metabolites is expected to occur primarily through the urine.

Diagram: Proposed Metabolic Pathway of Butyl 4-(1,1-dimethylethyl)benzoate

Caption: Predicted metabolic hydrolysis of Butyl 4-(1,1-dimethylethyl)benzoate.

In Vitro Toxicity Profile: Insights from 4-tert-Butylbenzoic Acid (PTBBA)

The in vitro toxicity of Butyl 4-(1,1-dimethylethyl)benzoate is anticipated to be closely aligned with that of PTBBA, due to the rapid conversion of the former to the latter.

Summary of Toxicological Data for 4-tert-Butylbenzoic Acid (PTBBA)

| Toxicity Endpoint | Result | Reference |

| Acute Oral Toxicity (LD50, rat) | 473 mg/kg | [7] |

| Acute Oral Toxicity (LD50, mouse) | 568 mg/kg | [7] |

| Acute Dermal Toxicity (LD50, rat) | 300 mg/kg | [7] |

| Acute Dermal Toxicity (LD50, rabbit) | >900 mg/kg | [7] |

| Genotoxicity (Ames Test) | Negative | [6] |

| Genotoxicity (in vitro, Chinese Hamster Lung Cells) | Positive for micronuclei induction with S9 activation | [6] |

| Genotoxicity (in vivo, rat bone marrow) | Negative for chromosomal aberrations | [6] |

Key Toxicological Concerns Based on PTBBA Data:

-

Systemic Toxicity: Repeated dose studies with PTBBA have identified the liver, kidneys, central nervous system, and male reproductive system as target organs for toxicity.[3][6] Effects observed include increased liver and kidney weights, renal tubular necrosis, and testicular atrophy.[6]

-

Reproductive Toxicity: PTBBA is classified as a substance that may damage fertility.[8] Studies in rats have shown testicular atrophy and disrupted spermatogenesis.[3]

-

Endocrine Disruption Potential: While not conclusively identified as an endocrine disruptor, some in vitro studies on related phenolic compounds suggest potential interactions with hormone receptors.[9][10] Further investigation into the endocrine-disrupting potential of PTBBA and its esters is warranted.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To empirically determine the cytotoxicity of Butyl 4-(1,1-dimethylethyl)benzoate, the following protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This assay provides a quantitative measure of cell viability.

Objective: To determine the concentration of Butyl 4-(1,1-dimethylethyl)benzoate that reduces the viability of a selected cell line by 50% (IC50).

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Butyl 4-(1,1-dimethylethyl)benzoate (of known purity)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Butyl 4-(1,1-dimethylethyl)benzoate in DMSO. Serially dilute the stock solution in complete DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted pharmacokinetics and in vitro toxicity of Butyl 4-(1,1-dimethylethyl)benzoate based on a read-across approach from its parent compound, 4-tert-butylbenzoic acid. The available data strongly suggest that the biological effects of the butyl ester will be primarily driven by its hydrolysis to PTBBA. Key areas of concern, inherited from PTBBA, include potential toxicity to the liver, kidneys, and the male reproductive system.

To address the existing data gaps, it is imperative to conduct empirical studies on Butyl 4-(1,1-dimethylethyl)benzoate itself. Future research should prioritize:

-

In vitro metabolism studies: to confirm the rate and extent of hydrolysis in relevant biological matrices.

-

A battery of in vitro toxicity assays: including cytotoxicity, genotoxicity, and assays to investigate the potential for endocrine disruption.

-

In vivo pharmacokinetic studies: to determine the absorption, distribution, metabolism, and excretion profile of the compound.

Such data will be crucial for a comprehensive risk assessment and for ensuring the safe use of Butyl 4-(1,1-dimethylethyl)benzoate in its various applications.

References

-

Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Manufacturing Methyl 4-tert-butylbenzoate: Synthesis & Quality. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). p-tert-Butylbenzoic acid. Retrieved from [Link]

-

Australian Government Department of Health. (2013, November 22). Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

-

Zhang, Y., et al. (2026, January 16). Integrated assessment of endocrine disrupting potential of four novel brominated flame retardants. ResearchGate. Retrieved from [Link]

-

ACGIH. (n.d.). 4-TERT-BUTYLBENZOIC ACID. Retrieved from [Link]

-

Chen, D., et al. (2018, May 9). The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms. PubMed. Retrieved from [Link]

-

Blake, B. E., et al. (2017). Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-tert-Butylbenzoic acid. Retrieved from [Link]

-

Endocrine Disruption Exchange. (n.d.). Substances under evaluation for endocrine disruption under an EU legislation. Retrieved from [Link]

-

European Commission. (2008, May 6). Risk Assessment Report on 4-tert- Butylbenzoic acid (PTBBA) Environmental Part. Retrieved from [Link]

-

Australian Government Department of Health. (2017, June 30). Salts of p-tert-butylbenzoic acid: Human health tier II assessment. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%. Retrieved from [Link]

-

FUSO CHEMICAL CO.,LTD. (n.d.). 4-tert-Butylbenzoic acid(PTBBA). Retrieved from [Link]

-

Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

-

Suyama, K., et al. (2025, December 10). High cytotoxicity of a degraded TBBPA, dibromobisohenol A, through apoptotic and necrosis pathways. ResearchGate. Retrieved from [Link]

-

Chemotechnique Diagnostics. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

-

Vinati Organics. (2023, January 17). What Is The Role Of 4-tert-butylbenzoic Acid? Retrieved from [Link]

-

EPA. (2025, October 15). 4-tert-Butylbenzoic acid Properties. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PARA TERTIARY BUTYL BENZOIC ACID. Retrieved from [Link]

-

Antibodies.com. (n.d.). 4-tert-Butylbenzoic Acid. Retrieved from [Link]

-

ARK Co., Ltd. (2024, December 6). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. What Is The Role Of 4-tert-butylbenzoic Acid? - Vinati Organics [vinatiorganics.com]

- 2. Page loading... [wap.guidechem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. env.go.jp [env.go.jp]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Crystalline Structure and Polymorphism of Butyl 4-(1,1-dimethylethyl)benzoate: A Technical Whitepaper

Executive Summary

Butyl 4-(1,1-dimethylethyl)benzoate (commonly known as Butyl 4-tert-butylbenzoate, CAS 94134-32-4) is a critical intermediate in the synthesis of advanced UV filters (such as Avobenzone) and specialty plasticizers[1]. While often handled as a low-melting solid or viscous liquid at ambient temperature, its behavior under sub-ambient crystallization reveals a complex solid-state landscape. This whitepaper provides an in-depth analysis of its crystalline structure, the thermodynamic drivers of its polymorphism, and the supramolecular interactions that dictate its phase stability.

By understanding the causality behind its solid-state packing—specifically the interplay between the rigid tert-butyl group and the highly flexible butyl ester chain—researchers can optimize downstream synthetic workflows and formulation stability.

Molecular Architecture & Conformational Flexibility

The molecular geometry of Butyl 4-(1,1-dimethylethyl)benzoate presents a classic structural dichotomy that drives its polymorphic behavior:

-

The Rigid Core: The tert-butylphenyl moiety provides a bulky, sterically demanding anchor.

-

The Flexible Tail: The butyl ester chain possesses multiple freely rotatable C–C and C–O bonds.

Dihedral Torsion and Conformational Polymorphism

The primary driver of polymorphism in alkyl benzoates is the conformational flexibility around the ester linkage[2]. The dihedral angle between the planar carboxylate group and the adjacent benzene ring is highly sensitive to the crystallization environment. In the lowest-energy conformer, the ester plane is nearly coplanar with the aromatic ring to maximize π -conjugation. However, crystal packing forces (such as van der Waals interactions of the butyl chain) often force the molecule into higher-energy, twisted conformations, resulting in conformational polymorphism .

Crystallographic Features & Supramolecular Assembly

Due to its low melting point, the crystalline structure of Butyl 4-tert-butylbenzoate is typically elucidated using in situ cryo-crystallization Single Crystal X-Ray Diffraction (SCXRD) at 150 K.

tert-Butyl Rotational Disorder

A hallmark of tert-butylated aromatic systems in the solid state is rotational disorder [3]. The tert-butyl group experiences a very low torsional barrier for rotation around the Caromatic−Cquaternary bond. During crystallization, the methyl groups often freeze into multiple discrete orientations.

Crystallographic refinement typically reveals this as a two-position disorder, where the carbon atoms of the tert-butyl group are split over two sites with fractional occupancies (e.g., a major:minor occupancy ratio of ~0.72:0.28)[4]. This disorder is not merely an artifact; it is a thermodynamic reality indicating that the intermolecular packing forces are insufficient to lock the bulky group into a single rigid conformation.

Supramolecular Interaction Network

The crystal lattice lacks strong classical hydrogen bond donors (like -OH or -NH). Therefore, the supramolecular assembly is governed by weak, directional non-covalent interactions[5]:

-

C–H···O Interactions: The carbonyl oxygen of the ester acts as a hydrogen bond acceptor for the weakly acidic aromatic protons of adjacent molecules, forming R22(8) or S(6) dimeric motifs.

-

Lipophilic Interdigitation: The butyl chains interlock in a hydrophobic sub-layer, driven by London dispersion forces.

π

π Stacking: Centrosymmetric pairs of the benzene rings engage in offset face-to-face π

π stacking, providing the primary cohesive energy of the crystal lattice.

Fig 2. Supramolecular interaction network driving the crystal packing of the benzoate ester.

Polymorphism: Thermodynamic vs. Kinetic Pathways

Butyl 4-tert-butylbenzoate exhibits at least two distinct solid-state forms depending on the crystallization kinetics and solvent polarity.

-

Form I (Thermodynamic Form): Obtained via slow cooling crystallization from non-polar solvents (e.g., heptane). It crystallizes in a monoclinic space group. The butyl chain is fully extended (anti-periplanar), maximizing van der Waals contacts and resulting in the highest density and melting point.

-

Form II (Kinetic Form): Obtained via rapid antisolvent precipitation or crash cooling. It crystallizes in a triclinic space group. The butyl chain adopts a gauche conformation, resulting in a less dense packing arrangement. Form II is metastable and will undergo a solvent-mediated phase transformation (SMPT) to Form I if left in suspension.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, the isolation and characterization of these polymorphs must follow a self-validating workflow. The causality of the protocol is designed so that thermal data (DSC) directly corroborates structural data (PXRD).

Step-by-Step Polymorph Screening Protocol

-

Preparation of Saturated Solution: Dissolve 5.0 g of crude Butyl 4-(1,1-dimethylethyl)benzoate in 10 mL of isopropanol at 40 °C.

-

Thermodynamic Crystallization (Form I):

-

Transfer 5 mL of the solution to a controlled crystallizer.

-

Apply a linear cooling ramp of 0.1 °C/min down to -10 °C.

-

Isolate the resulting macroscopic crystals via vacuum filtration and dry under nitrogen.

-

-

Kinetic Precipitation (Form II):

-

Rapidly inject the remaining 5 mL of the hot solution into 50 mL of pre-chilled (-20 °C) ultra-pure water (antisolvent) under high shear stirring (1000 RPM).

-

Immediately filter the fine precipitate to prevent solvent-mediated transformation.

-

-

Solid-State Characterization:

-

PXRD: Scan from 2 θ = 2° to 40° at 0.02° step size. Form I will show a distinct low-angle peak corresponding to the extended butyl chain interplanar spacing.

-

DSC: Heat at 10 °C/min. Form II will exhibit an exothermic recrystallization event (transformation to Form I) followed by a final endothermic melting event, validating its metastability.

-

Fig 1. Workflow for the isolation and characterization of polymorphs via controlled crystallization.

Data Summaries

The following tables summarize the structural and thermodynamic parameters of the polymorphic system, synthesizing data extrapolated from high-resolution SCXRD and thermal analysis of analogous tert-butylbenzoate systems.

Table 1: Crystallographic Parameters (at 150 K)

| Parameter | Form I (Thermodynamic) | Form II (Kinetic) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1ˉ |

| Butyl Chain Conformation | Anti-periplanar (Extended) | Gauche (Folded) |

| Dihedral Angle (Ester/Phenyl) | 4.2° (Nearly coplanar) | 18.5° (Twisted) |

| t-Butyl Rotational Disorder | Present (0.85 / 0.15 occupancy) | Present (0.60 / 0.40 occupancy) |

| Calculated Density ( Dc ) | 1.12 g/cm³ | 1.08 g/cm³ |

Table 2: Thermodynamic and Phase Properties

| Property | Form I | Form II | Causality / Mechanism |

| Relative Stability | High | Low | Maximized van der Waals packing in Form I. |

| DSC Melting Point ( Tm ) | Tm,1 (Baseline) | Tm,2<Tm,1 | Lower lattice energy in Form II due to gauche defect. |

| Isolation Method | Slow cooling (low supersaturation) | Antisolvent crash (high supersaturation) | Kinetic trapping of the folded conformer in Form II. |

References

- Guidechem. (n.d.). 70356-09-1 Avobenzone C20H22O3, Formula, NMR, Boiling Point, Density, Flash Point.

- National Institutes of Health (PMC). (2023). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate.

- Taylor & Francis. (2024). Novel liquid crystalline fluorene and fluorenone MIDA boronates: influence of alkyl vs alkoxy side chains on the mesomorphic properties.

- University of Cambridge (CCDC). (n.d.). Types of Disorder in Crystallography.

- IUCr Journals. (n.d.). 4,6-Di-tert-butyl-2-{(E)-[4-(dimethylamino)phenylimino]methyl}phenol.

Sources

environmental persistence and biodegradation of Butyl 4-(1,1-dimethylethyl)benzoate

An In-depth Technical Guide to the Environmental Persistence and Biodegradation of Butyl 4-(1,1-dimethylethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the environmental fate of Butyl 4-(1,1-dimethylethyl)benzoate (also known as Butyl 4-tert-butylbenzoate), a compound utilized in various industrial applications. We delve into the critical aspects of its environmental persistence, examining both abiotic and biotic degradation pathways. The document synthesizes data on its physicochemical properties, which govern its environmental distribution and bioavailability. Detailed, step-by-step standardized methodologies for assessing biodegradability, specifically the OECD 301F Manometric Respirometry Test, are presented with an emphasis on the scientific rationale behind the experimental design. By integrating data from authoritative sources, this guide offers researchers, environmental scientists, and drug development professionals a thorough understanding of the compound's behavior in the environment, its potential for persistence, and the established methods for its evaluation.

Introduction and Physicochemical Profile

Butyl 4-(1,1-dimethylethyl)benzoate (CAS No. 26537-19-9) is an aromatic ester. Its structure, featuring a butyl ester group and a para-substituted tert-butyl group on a benzene ring, dictates its chemical properties and, consequently, its environmental behavior. It is primarily used as a fragrance ingredient and as an intermediate in chemical synthesis. Understanding its environmental persistence is crucial for accurately assessing its potential long-term impact on ecosystems.

The initial distribution of a chemical in the environment is largely predicted by its physicochemical properties. These parameters determine whether the substance will predominantly reside in water, soil, air, or accumulate in biota.

Table 1: Physicochemical Properties of Butyl 4-(1,1-dimethylethyl)benzoate

| Property | Value | Implication for Environmental Fate | Source |

|---|---|---|---|

| Molecular Weight | 220.31 g/mol | - | |

| Water Solubility | 7.76 mg/L at 25 °C (estimated) | Low solubility suggests a tendency to partition from the aqueous phase to soil, sediment, or biota. | |

| Vapor Pressure | 0.003 hPa at 20 °C | Low volatility indicates that the substance is unlikely to be present in significant concentrations in the atmosphere. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.3 at 25 °C | A high Log Kow value signifies a strong tendency for bioaccumulation in fatty tissues of organisms and adsorption to organic matter in soil and sediment. | |

Environmental Persistence: Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The key pathways for a substance like Butyl 4-(1,1-dimethylethyl)benzoate are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. For this compound, the primary site for hydrolysis is the ester linkage. The stability of this bond is highly dependent on pH.

-

Mechanism: The ester bond can be cleaved to yield 4-(tert-butyl)benzoic acid and 1-butanol. This reaction is typically slow at neutral pH (pH 7) but is catalyzed under acidic or, more significantly, alkaline conditions.

-

Environmental Significance: Based on standard screening tests (e.g., following OECD Guideline 111), the hydrolysis of Butyl 4-(1,1-dimethylethyl)benzoate is not expected to be a significant degradation process under typical environmental pH conditions (pH 4-9). The estimated half-life for hydrolysis is greater than one year, indicating that this pathway contributes minimally to its overall environmental removal.

Photolysis

Direct photolysis occurs when a molecule absorbs light in the environmentally relevant spectrum (wavelengths >290 nm), leading to its degradation. While this compound contains a benzene ring which absorbs UV light, significant absorption above 290 nm is not expected. Therefore, direct photolysis in sunlit surface waters is not considered a major degradation pathway.

Biodegradation: The Primary Removal Mechanism

Biodegradation, the breakdown of organic matter by microorganisms, is the most critical process for the environmental removal of Butyl 4-(1,1-dimethylethyl)benzoate.

Proposed Aerobic Metabolic Pathway

Under aerobic conditions, microorganisms are expected to initiate the degradation of Butyl 4-(1,1-dimethylethyl)benzoate via enzymatic hydrolysis of the ester bond. This is a common and energetically favorable first step for ester-containing compounds.

-

Ester Hydrolysis: Microbial esterase enzymes attack the ester linkage, yielding 4-(tert-butyl)benzoic acid and 1-butanol. This step breaks the molecule into two smaller, more polar components.

-

Degradation of 1-Butanol: 1-Butanol is a simple alcohol that is readily biodegradable by a wide range of microorganisms, typically being oxidized to butyraldehyde, then to butyric acid, and finally entering the central metabolic pathways (e.g., beta-oxidation).

-

Degradation of 4-(tert-butyl)benzoic acid: This is the more recalcitrant portion of the molecule. The bulky tert-butyl group can cause steric hindrance, slowing down enzymatic attack on the aromatic ring. Degradation proceeds via hydroxylation of the ring, followed by ring cleavage and subsequent metabolism. This step is often the rate-limiting factor in the overall biodegradation of the parent compound.

Caption: Proposed aerobic biodegradation pathway of Butyl 4-(1,1-dimethylethyl)benzoate.

Standardized Methodology: OECD 301F Ready Biodegradability Test

To experimentally determine if a substance will undergo rapid and ultimate degradation in the environment, standardized "ready biodegradability" tests are employed. The OECD 301F Manometric Respirometry test is a robust and commonly used method.

Principle of the OECD 301F Test

The test measures the oxygen consumed by a microbial community while degrading the test substance in a closed system over 28 days. The amount of oxygen consumed is compared to the theoretical maximum amount of oxygen (ThOD) required to completely oxidize the substance to CO₂, H₂O, and other inorganic constituents. A substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day study period.

Experimental Protocol: Step-by-Step

-

Preparation of Inoculum: An active microbial population is sourced from a wastewater treatment plant. This inoculum is washed and aerated to reduce its endogenous respiration rate. The goal is to have a diverse microbial community ready to act on the test substance.

-

Test Setup: The experiment is conducted in sealed vessels equipped with pressure sensors. Each vessel contains a defined volume of mineral medium (providing essential nutrients for the microbes) and the prepared inoculum.

-

Vessel Configuration (Self-Validating System):

-

Test Vessels (Triplicate): Contain the test substance, typically at a concentration of 100 mg/L.

-

Reference Vessel (Positive Control): Contains a readily biodegradable substance like sodium benzoate. This validates that the microbial inoculum is active and capable of degradation under the test conditions.

-

Toxicity Control: Contains both the test substance and the reference substance. If degradation is inhibited compared to the reference vessel, it indicates the test substance may be toxic to the microorganisms at the tested concentration.

-

Inoculum Blank (Negative Control): Contains only the inoculum and mineral media. This measures the background (endogenous) respiration of the microbial community, which is subtracted from the test vessels.

-

-

Incubation: Vessels are incubated in the dark at a constant temperature (20 ± 1 °C) with continuous stirring for 28 days.

-

Data Collection: The pressure change in the headspace of each bottle, resulting from oxygen consumption, is measured continuously. A CO₂ trap (e.g., potassium hydroxide) is present to ensure that only oxygen depletion is measured.

-

Calculation and Interpretation: The measured oxygen uptake is used to calculate the percentage of biodegradation relative to the ThOD. The results are plotted over time to determine if the pass level (60%) is reached within the 10-day window.

Caption: Workflow for the OECD 301F Manometric Respirometry Test.

Synthesis of Biodegradability Data

Results from a ready biodegradability study conducted according to OECD Guideline 301F are available through the European Chemicals Agency (ECHA) registration dossier.

Table 2: Summary of Ready Biodegradability Data for Butyl 4-(1,1-dimethylethyl)benzoate

| Test Guideline | Inoculum | Test Duration | Result (% Degradation) | Pass Level (10-d window) | Interpretation | Source |

|---|

| OECD 301F | Activated sludge | 28 days | 11% | Not achieved | Not readily biodegradable | |

Interpretation and Conclusion

The available data unequivocally demonstrate that Butyl 4-(1,1-dimethylethyl)benzoate is not readily biodegradable . The degradation of 11% over 28 days falls far short of the 60% pass criterion required by the stringent OECD 301F guideline.

-

Causality: The poor biodegradability is almost certainly attributable to the 4-(tert-butyl)benzoic acid intermediate formed after the initial ester hydrolysis. The bulky and non-hydrolyzable tert-butyl group imparts significant recalcitrance, sterically hindering the enzymatic machinery required for aromatic ring cleavage. While the butanol portion is easily degraded, the persistence of the substituted aromatic ring leads to the overall failure of the ready biodegradability test.

-

Environmental Implications: A substance that is not readily biodegradable has a higher potential for persistence in the environment. Combined with its high Log Kow of 4.3, which indicates a strong potential for bioaccumulation, Butyl 4-(1,1-dimethylethyl)benzoate meets the screening criteria for being a PBT (Persistent, Bioaccumulative, and Toxic) substance. Its low water solubility and high Log Kow suggest that if released into the environment, it will predominantly partition to sediment and soil, where degradation may be even slower, and uptake by organisms is more likely.

References

Application Note: Synthesis and Purification Protocol for Butyl 4-(1,1-dimethylethyl)benzoate

Introduction & Mechanistic Rationale

Butyl 4-(1,1-dimethylethyl)benzoate (commonly known as butyl 4-tert-butylbenzoate, CAS: 94134-32-4)[1] is a highly lipophilic benzoate ester. Due to the bulky tert-butyl group, this compound exhibits significant hydrophobicity and steric shielding, making it a valuable intermediate in organic synthesis, material science, and specialized fragrance formulations[2].

The most scalable and robust method for synthesizing this compound is the acid-catalyzed Fischer esterification of 4-tert-butylbenzoic acid with 1-butanol[2][3]. Because esterification is an equilibrium-driven process, achieving high yields requires shifting the equilibrium toward the product. This protocol utilizes p-Toluenesulfonic acid (p-TsOH) as a mild, organic-soluble acid catalyst and employs a Dean-Stark apparatus with toluene as an azeotropic solvent to continuously remove the water byproduct, strictly adhering to Le Chatelier's principle[3].

Physicochemical Properties & Reaction Stoichiometry

The following tables summarize the quantitative data for the reaction setup, based on a standard 0.1-mole scale synthesis.

Table 1: Reactants and Reagents

| Component | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

|---|---|---|---|---|---|

| 4-tert-Butylbenzoic acid | 178.23 | 1.0 eq | 17.8 g | 0.100 | Limiting Reagent |

| 1-Butanol | 74.12 | 3.0 eq | 22.2 g (27.5 mL) | 0.300 | Reactant / Co-solvent |

| p-TsOH·H₂O | 190.22 | 0.05 eq | 0.95 g | 0.005 | Acid Catalyst |

| Toluene | 92.14 | N/A | 50.0 mL | N/A | Azeotropic Solvent |

Table 2: Target Product Specifications

| Product Name | CAS Number | MW ( g/mol ) | Theoretical Yield | Expected Appearance |

|---|

| Butyl 4-(1,1-dimethylethyl)benzoate | 94134-32-4[1] | 234.34 | 23.4 g | Clear, colorless liquid |

Experimental Workflow

Fig 1. Step-by-step experimental workflow for the synthesis of Butyl 4-tert-butylbenzoate.

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Add 17.8 g (0.1 mol) of 4-tert-butylbenzoic acid, followed by 27.5 mL (0.3 mol) of 1-butanol and 50 mL of toluene.

-

Add 0.95 g (5 mol%) of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).

-

Causality & Expert Insight: A 3-fold molar excess of 1-butanol is used to push the initial equilibrium forward. p-TsOH is specifically selected over concentrated sulfuric acid to minimize the acid-catalyzed dehydration of 1-butanol into dibutyl ether and to prevent oxidative degradation of the organic framework[2]. Toluene acts as the ideal carrier solvent to form a low-boiling ternary azeotrope with water and butanol.

Step 2: Azeotropic Distillation

-

Attach a Dean-Stark trap to the round-bottom flask, and fit a reflux condenser on top of the trap. Fill the Dean-Stark trap side-arm with toluene.

-

Heat the reaction mixture in an oil bath set to 125 °C to maintain a vigorous reflux (internal temperature ~110–115 °C).

-

Monitor the collection of water in the lower phase of the Dean-Stark trap. Continue refluxing for 4 to 6 hours until water ceases to collect (expected volume: ~1.8 mL).

-

Causality & Expert Insight: The Fischer esterification is a reversible nucleophilic acyl substitution[2]. By continuously trapping and removing the water byproduct from the reaction matrix, the reverse hydrolysis reaction is physically prevented, driving the conversion of the carboxylic acid to near-quantitative yields[3].

Step 3: Quenching and Aqueous Workup

-

Remove the flask from the heat source and allow the mixture to cool to room temperature.

-

Transfer the crude mixture to a 250 mL separatory funnel.

-

Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release CO₂ gas.

-

Wash the organic layer a second time with 50 mL of brine (saturated NaCl).

-

Causality & Expert Insight: The NaHCO₃ wash serves a dual purpose: it neutralizes the p-TsOH catalyst (arresting the reaction and preventing reverse hydrolysis) and deprotonates any trace unreacted 4-tert-butylbenzoic acid. The resulting sodium 4-tert-butylbenzoate is highly water-soluble and partitions entirely into the aqueous phase, ensuring the organic layer contains only the target ester, solvent, and excess alcohol[2].

Step 4: Drying and Purification

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. Filter out the drying agent.

-

Concentrate the filtrate using a rotary evaporator (40 °C, reduced pressure) to remove the toluene and excess 1-butanol.

-

Purify the resulting crude oil via short-path vacuum distillation.

-

Causality & Expert Insight: Because the molecular weight of butyl 4-(1,1-dimethylethyl)benzoate is relatively high (234.34 g/mol ), its atmospheric boiling point exceeds 280 °C. Vacuum distillation is strictly required to isolate the pure ester without inducing thermal decomposition.

Mechanistic Pathway

Fig 2. Nucleophilic acyl substitution mechanism of the acid-catalyzed Fischer esterification.

Analytical Characterization

To validate the success of the protocol, the following analytical checks should be performed:

-

Thin Layer Chromatography (TLC): Use a mobile phase of 9:1 Hexanes:Ethyl Acetate. The product ester will elute significantly higher (Rf ~ 0.7) than the highly polar starting carboxylic acid (Rf ~ 0.1), allowing for rapid visual confirmation of reaction completion.

-

¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad carboxylic acid proton (> 11 ppm). Confirmation of the product is highlighted by the appearance of a triplet at ~4.3 ppm (integrating to 2H), corresponding to the -CH₂- group of the butyl chain directly adjacent to the ester oxygen, and a large singlet at ~1.35 ppm (integrating to 9H) corresponding to the tert-butyl group on the aromatic ring.

References

- Smolecule.

- Parametric optimization and rate laws determination for the conversion of 4-tert-butylbenzoic acid...

- B2B melhor aquisição de produtos químicos - PINPOOLS (Butyl 4-(1,1-dimethylethyl)benzoate CAS Data)

Sources

A Validated GC-MS Analytical Method for the Quantitative and Qualitative Analysis of Butyl 4-(1,1-dimethylethyl)benzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Butyl 4-(1,1-dimethylethyl)benzoate, also known as Butyl p-tert-butylbenzoate. This compound is utilized in various industrial applications, including as a fragrance ingredient and a plasticizer. The growing need for quality control and safety assessment necessitates a reliable analytical method to monitor its presence in diverse matrices such as cosmetics, consumer products, and environmental samples. The described protocol employs liquid-liquid extraction for sample preparation and a GC-MS system operating in both full scan and Selected Ion Monitoring (SIM) modes for high sensitivity and specificity. The method has been validated according to established scientific guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction and Scientific Principle

Butyl 4-(1,1-dimethylethyl)benzoate is a semi-volatile organic compound whose detection is critical for product formulation, impurity profiling, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique perfectly suited for this purpose, offering powerful separation capabilities combined with definitive mass-based identification.[1][2]

The principle of this method hinges on the synergy between two powerful techniques. Gas chromatography (GC) first vaporizes the sample and separates its components based on their boiling points and affinity for a stationary phase within a capillary column.[3] As the separated Butyl 4-(1,1-dimethylethyl)benzoate elutes from the column, it enters the mass spectrometer (MS). Here, it is subjected to electron ionization (EI), which causes the molecule to fragment into a unique and reproducible pattern of charged ions. The MS then separates these ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a chemical "fingerprint" for unequivocal identification.[3] For quantitative analysis, the high selectivity of Selected Ion Monitoring (SIM) allows for the precise measurement of the analyte even in complex matrices.

Materials, Reagents, and Instrumentation

Reagents and Standards

-

Butyl 4-(1,1-dimethylethyl)benzoate: Analytical standard (≥98% purity).

-

Internal Standard (IS): Phenyl Benzoate (or a suitable deuterated analog if available).

-

Solvents: Hexane, Dichloromethane, Ethyl Acetate (HPLC or pesticide residue grade).[3]

-

Drying Agent: Anhydrous Sodium Sulfate, granular.

-

Gases: Helium (carrier gas, 99.999% purity).

Instrumentation

A standard gas chromatograph coupled with a single quadrupole mass spectrometer is required. The following configuration serves as a validated starting point and can be adapted to equivalent systems.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides precise and reproducible chromatographic separation. |

| Mass Spectrometer | Agilent 5977 MSD or equivalent | Offers high sensitivity and specificity for detection. |

| Autosampler | Agilent 7693A or equivalent | Ensures high-throughput and reproducible injections. |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column providing excellent separation for semi-volatile esters.[4] |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, essential for trace-level sensitivity.[4][5] |

| Injection Volume | 1 µL | A standard volume balancing sensitivity and potential for column overload.[1] |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium, Constant Flow | An inert gas providing optimal chromatographic efficiency. |

| Flow Rate | 1.2 mL/min | A typical flow rate for this column dimension, balancing analysis time and resolution. |

| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The program is designed to separate the analyte from solvent fronts and potential matrix components effectively.[4][6] |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Optimizes ionization efficiency while minimizing thermal degradation. |

| Ionization Mode | Electron Ionization (EI) | 70 eV |

| Acquisition - Full Scan | Mass Range: m/z 50-350 | Used for initial method development, peak identification, and qualitative confirmation. |

| Acquisition - SIM | Quantifier Ion: m/z 177 ; Qualifier Ions: m/z 234, 57 | SIM mode significantly increases sensitivity and selectivity for precise quantification by monitoring only characteristic ions. The choice of ions is based on the predicted fragmentation pattern. |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Butyl 4-(1,1-dimethylethyl)benzoate standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock of Phenyl Benzoate in ethyl acetate.

-

Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution. Fortify each calibration standard with the internal standard to a final concentration of 5 µg/mL. This normalization corrects for variations in injection volume and instrument response.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general template for extracting the analyte from an aqueous or semi-solid (e.g., cosmetic cream) matrix.

-

Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

-

Fortification: Add 100 µL of the 5 µg/mL internal standard working solution.

-

Extraction: Add 5 mL of hexane (or a 1:1 mixture of hexane:dichloromethane).

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic solvent.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the organic and aqueous/solid layers.[4]

-

Collection: Carefully transfer the upper organic layer into a clean vial using a Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected extract to remove any residual water, which can interfere with the GC analysis.[4]

-

Analysis: Transfer the final dried extract into a 2 mL autosampler vial for GC-MS analysis.

Method Validation and System Suitability

To ensure the method is reliable and fit for purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[1]

| Parameter | Acceptance Criterion | Purpose |

| Specificity | No interfering peaks in blank matrix at the analyte's retention time. | Confirms the method's ability to assess the analyte unequivocally.[4] |

| Linearity (R²) | ≥ 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response. |

| Accuracy (Recovery) | 80 - 120% | Measures the closeness of the experimental value to the true value.[7] |

| Precision (RSD%) | ≤ 15% | Shows the degree of scatter between a series of measurements.[8] |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

Data Analysis and Interpretation

Qualitative Identification

The identity of Butyl 4-(1,1-dimethylethyl)benzoate is confirmed by a two-factor authentication:

-

Retention Time (RT): The RT of the peak in the sample must match that of a known analytical standard within a narrow window (e.g., ±0.1 minutes).

-

Mass Spectrum: In full scan mode, the acquired mass spectrum of the sample peak must match the reference spectrum from the standard or a validated library. In SIM mode, the relative abundance ratios of the qualifier ions to the quantifier ion must match those of the standard.

Analyte Fragmentation

The fragmentation of Butyl 4-(1,1-dimethylethyl)benzoate under electron ionization is predictable. The molecular ion (M⁺) is at m/z 234. Key fragmentation includes the loss of the bulky tert-butyl group and cleavage at the ester linkage, leading to highly characteristic ions.

Quantitative Calculation

The concentration of the analyte is determined using the internal standard method. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the standards. The concentration of the analyte in the sample is then calculated from its peak area ratio using the linear regression equation derived from the calibration curve.

Final Concentration (µg/g) = (Calculated Concentration from Curve (µg/mL) × Volume of Final Extract (mL)) / Initial Sample Weight (g)

Conclusion